1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene
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Overview
Description
1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two chlorine atoms and a methoxyphenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene typically involves the reaction of 1,4-dichlorobenzene with 4-(3-methoxyphenoxy)butanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products may include derivatives with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products may include aldehydes or acids derived from the oxidation of the methoxy group.
Reduction Reactions: Products may include alcohols or amines derived from the reduction of the compound.
Scientific Research Applications
1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in studies involving the interaction of aromatic ethers with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,4-dichloro-2-methoxybenzene
- 1,4-dichloro-2,5-dimethoxybenzene
- 1,2-dichloro-4-methoxybenzene
Uniqueness
1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene is unique due to the presence of both chlorine atoms and a methoxyphenoxy group on the benzene ring. This combination of functional groups imparts specific chemical and physical properties to the compound, making it suitable for a variety of applications in different fields.
Properties
IUPAC Name |
1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-20-14-5-4-6-15(12-14)21-9-2-3-10-22-17-11-13(18)7-8-16(17)19/h4-8,11-12H,2-3,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYTUSIOOCLMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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